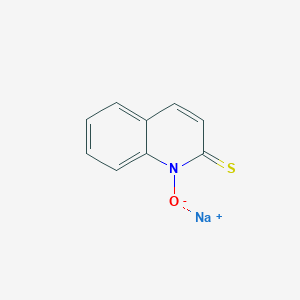

2-Mercaptoquinoline-N-oxide

描述

Importance of Quinoline (B57606) Scaffolds in Heterocyclic Chemistry

Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a cornerstone scaffold in the field of heterocyclic chemistry. researchgate.net Its structural framework is not merely a subject of academic curiosity but is integral to numerous natural and synthetic compounds with significant applications. researchgate.net The quinoline nucleus is a common feature in a wide array of pharmacologically active agents, demonstrating properties such as anticancer, antimalarial, antibacterial, and anti-inflammatory activities. nih.govorientjchem.orgbenthamdirect.com This widespread bioactivity has established quinoline as a "privileged scaffold" in medicinal chemistry and drug discovery, prompting extensive research into the synthesis and functionalization of its derivatives. orientjchem.orgbenthamdirect.com The ability to introduce various substituents onto the quinoline ring allows for the fine-tuning of its chemical and pharmacological properties, making it a versatile building block for creating novel and potent molecules. orientjchem.org

Significance of N-Oxide Functionality in Organic Synthesis and Coordination

The introduction of an N-oxide functional group (N→O) to a heterocyclic amine, such as quinoline, profoundly alters the molecule's electronic and chemical properties. rsc.org The N-oxide group is highly polar and zwitterionic, which can increase a molecule's water solubility and its ability to form strong hydrogen bonds. nih.govacs.org In organic synthesis, N-oxides are valuable intermediates. rsc.orgbenthamscience.com The N-oxide group activates the heterocyclic ring toward both nucleophilic and electrophilic substitution, and it can act as an internal oxidant, facilitating a range of chemical transformations. rsc.org

In the realm of coordination chemistry, the oxygen atom of the N-oxide group serves as an excellent donor for metal ions, making N-oxides effective ligands for the formation of metal complexes. benthamscience.comacs.orgwikipedia.org These complexes have found applications in catalysis and materials science. benthamscience.comacs.org The coordination can occur in various modes, and the resulting metal complexes often exhibit unique structural, magnetic, and photoluminescent properties. acs.orgwikipedia.orgrsc.org The ability of the N-oxide functionality to coordinate with a wide variety of metal centers has led to the design and synthesis of numerous coordination polymers and discrete molecular complexes. researchgate.netrsc.org

Rationale for Investigating 2-Mercaptoquinoline-N-Oxide in Academic Research

The compound this compound, also known as 1-hydroxyquinoline-2(1H)-thione, combines the quinoline N-oxide framework with a sulfur-containing functional group (a mercapto or thione group) at the C2 position. This specific combination of functionalities makes it a particularly compelling subject for academic investigation. The presence of both a soft donor atom (sulfur) and a hard donor atom (the N-oxide oxygen) within the same molecule creates a bidentate chelating ligand.

This dual-donor character allows this compound to form stable complexes with a variety of transition metals, such as copper and zinc. researchgate.net The study of these metal complexes is driven by the potential to create new materials with interesting catalytic or biological properties, analogous to the well-studied zinc pyrithione (B72027) (the pyridine analogue), which has known fungistatic and bacteriostatic properties. wikipedia.orgresearchgate.net Research into this compound and its derivatives explores its synthesis, reactivity, and coordination behavior, aiming to understand the fundamental chemistry of this bifunctional ligand and to harness its properties for potential applications. researchgate.netgoogle.com A known synthetic route to this compound involves the reaction of 2-chloro-quinoline-N-oxide with sodium hydrosulfide (B80085) and sodium sulfide (B99878), followed by acidification. prepchem.com

Research Findings and Data

Detailed studies have been conducted on the synthesis and characterization of this compound and its metal complexes.

Synthesis Data

A common laboratory preparation for this compound is summarized below.

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Reported Yield | Melting Point |

| 2-Chloro-quinoline-N-oxide | Sodium hydrosulfide / Sodium sulfide | 1. Aqueous solution, heated to 65°C. 2. Acidification with HCl to pH 1.0. | This compound | 63.2% | 65-67°C |

| 2-Mercapto-quinoline-N-oxide | Zinc Chloride | Aqueous solution | Zinc complex of 2-mercapto-quinoline-N-oxide | 96.2% | 243-246°C (decomposes) |

| Data sourced from PrepChem and Google Patents. google.comprepchem.com |

Structural and Coordination Properties

This compound exists in tautomeric equilibrium between the thione form (C=S) and the thiol form (S-H). In the solid state and in coordination complexes, it primarily acts as a bidentate ligand, coordinating to metal centers through both the oxygen of the N-oxide group and the sulfur atom. This O,S-chelation forms a stable five-membered ring with the metal ion.

属性

CAS 编号 |

32597-42-5 |

|---|---|

分子式 |

C9H6NNaOS |

分子量 |

199.21 g/mol |

IUPAC 名称 |

sodium;1-oxidoquinoline-2-thione |

InChI |

InChI=1S/C9H6NOS.Na/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6H;/q-1;+1 |

InChI 键 |

QMILKMXVKILYKP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=S)N2[O-].[Na+] |

规范 SMILES |

C1=CC=C2C(=C1)C=CC(=S)N2[O-].[Na+] |

同义词 |

2-mercaptoquinoline-N-oxide 2-mercaptoquinoline-N-oxide, sodium salt 2-mercaptoquinoline-N-oxide, zinc salt Na(QNO) |

产品来源 |

United States |

Synthetic Methodologies for 2 Mercaptoquinoline N Oxide and Its Derivatives

Historical Overview of 2-Mercaptoquinoline-N-Oxide Synthesis

The development of synthetic routes to this compound has been documented in chemical literature and patents. Early methods laid the groundwork for the now common synthesis involving nucleophilic substitution. Patents from the mid-20th century, such as US3159640A and US3961054A, describe a mercaptization process that employs a mixture of sodium sulfide (B99878) (Na₂S) and sodium hydrosulfide (B80085) (NaSH). google.com This approach focuses on the conversion of a halogenated precursor, 2-chloroquinoline-N-oxide, into the desired thiol product. The N-oxide functional group plays a crucial role by enhancing the electrophilicity of the carbon atom at the 2-position, thereby facilitating the substitution reaction. The resulting compound, also known as 1-hydroxyquinoline-2-thione, is a heterocyclic organic compound with the molecular formula C₉H₇NOS.

Synthetic Routes from Halogenated Quinoline (B57606) N-Oxides

The most prevalent precursor for the synthesis of this compound is a halogenated quinoline N-oxide, typically 2-chloroquinoline-N-oxide. The process hinges on the displacement of the halogen atom by a sulfur-containing nucleophile.

The conversion of 2-chloroquinoline-N-oxide to this compound is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction typically utilizes a mixture of sodium sulfide (Na₂S) and sodium hydrosulfide (NaSH) in an aqueous medium. prepchem.com The sulfide anion acts as the nucleophile, attacking the electron-deficient carbon at the 2-position of the quinoline N-oxide ring, leading to the displacement of the chloride ion.

The reaction conditions are crucial for high conversion rates. For instance, using a 1 to 3 molar excess of the Na₂S/NaSH mixture relative to 2-chloroquinoline-N-oxide at a temperature of 95°C can lead to over 99% conversion to the sodium salt of this compound within 30 to 45 minutes. The reaction is typically carried out in water, and upon completion, the free this compound is precipitated by acidifying the reaction mixture, followed by isolation via filtration. prepchem.com One detailed procedure involves heating a mixture of 30.5 g of 2-chloro-quinoline-N-oxide in 850 ml of water to 45°C, followed by the dropwise addition of a solution containing 5.8 g of sodium hydrosulfide and 41.7 g of sodium sulfide over 2 hours while maintaining the temperature at 65°C for an additional 45 minutes. prepchem.com Subsequent acidification with hydrochloric acid yields the product. prepchem.com

| Parameter | Value/Condition | Source |

| Precursor | 2-Chloroquinoline-N-oxide | prepchem.com |

| Reagents | Sodium Sulfide (Na₂S) & Sodium Hydrosulfide (NaSH) | prepchem.com |

| Molar Ratio (Na₂S:NaSH) | 0.3:1 to 5:1 (Optimal: 0.5:1 to 3:1) | |

| Temperature | 25–95°C | |

| Solvent | Aqueous medium | prepchem.com |

| Mechanism | Nucleophilic Aromatic Substitution (SNAr) |

While 2-chloroquinoline-N-oxide is the primary precursor, the synthesis of this intermediate is a key preliminary step. It is commonly prepared by the oxidation of 2-chloroquinoline. A widely adopted method for this oxidation involves the in-situ generation of peracetic acid from hydrogen peroxide and acetic acid, catalyzed by maleic anhydride (B1165640) or phthalic anhydride. This reaction is typically conducted at temperatures between 20°C and 120°C, with optimal yields found in the 60–85°C range.

Alternative conditions for the mercaptization step itself have been explored. For example, the reaction can be performed using sodium hydrosulfide in dimethylformamide (DMF), followed by heating on a steam bath. google.com This demonstrates the versatility of the solvent system, moving from a purely aqueous medium to an organic one.

Preparation of Salt Forms (e.g., Sodium Salt)

The sodium salt of this compound is often the direct product of the synthesis from 2-chloroquinoline-N-oxide before the final acidification step. prepchem.com It can be isolated from the reaction mixture. An alternative laboratory preparation involves reacting 1.8 g of 2-chloro-quinoline-N-oxide with 1.1 g of sodium hydrosulfide in 10 ml of dimethylformamide. google.com The mixture is heated, and after workup, the sodium salt is obtained as a solid with a melting point of 255-260°C (with decomposition). google.com

The free mercapto compound can also be readily converted back to its sodium salt by treatment with a sodium hydroxide (B78521) solution. google.com This process is often a preliminary step for the synthesis of other metal complexes, such as the zinc salt. The zinc complex can be prepared by reacting the sodium salt of this compound with a solution of a zinc salt, like zinc chloride, which results in the precipitation of the zinc complex. google.com

| Salt Form | Preparation Method | Precursors | Source |

| Sodium Salt | Reaction in DMF | 2-Chloroquinoline-N-oxide, Sodium Hydrosulfide | google.com |

| Sodium Salt | Neutralization | This compound, Sodium Hydroxide | google.com |

| Zinc Salt | Precipitation | Sodium salt of this compound, Zinc Chloride | google.com |

Synthesis of Related Quinoline N-Oxide Derivatives

The chemistry of quinoline N-oxides extends beyond the 2-mercapto derivative, with various functionalized analogues being of synthetic interest.

2-Chloroquinoline-3-carbaldehydes are highly versatile synthetic intermediates that serve as building blocks for a wide array of heterocyclic compounds. medcraveonline.comresearchgate.net These compounds are commonly synthesized through the Vilsmeier-Haack reaction, which involves the formylation and cyclization of acetanilides using a reagent like a mixture of phosphorus oxychloride and dimethylformamide. researchgate.netsemanticscholar.org

These intermediates are reactive synthons used in the construction of more complex molecular architectures. rsc.org For instance, the chloro group at the 2-position can be substituted, and the aldehyde group at the 3-position can undergo various condensation reactions. semanticscholar.orgrsc.org While many reactions of 2-chloroquinoline-3-carbaldehydes lead to the formation of fused heterocyclic systems that may no longer be N-oxides, they are crucial in the synthesis of other quinoline derivatives. For example, reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with thiomorpholine (B91149) results in the substitution of the chlorine atom, yielding 2-thiomorpholino-quinoline-3-carbaldehyde. rsc.org Furthermore, these aldehydes can be converted into other derivatives such as 2-oxo-1,2-dihydroquinoline-3-carbaldehydes by heating in acetic acid with sodium acetate (B1210297), which are then used in further synthetic transformations. medcraveonline.comrsc.org The synthesis of 3-formylquinoline N-oxide itself represents another related derivative, which can be obtained from quinoline N-oxide. google.com

Functionalization and Derivatization at C-2, C-3, C-4, C-6, and C-8 Positions

The reactivity of the this compound scaffold allows for functionalization at various positions, enabling the synthesis of a diverse range of derivatives. The presence of the N-oxide and the mercapto group significantly influences the regioselectivity of these transformations. The primary sites for derivatization are the sulfur atom at the C-2 position and direct C-H functionalization at other positions on the quinoline ring.

Functionalization at the C-2 Position

The mercapto group at the C-2 position is the most common site for derivatization, primarily through reactions involving the sulfur atom.

S-Alkylation and S-Arylation: The nucleophilic nature of the thiolate anion, readily formed from this compound in the presence of a base, facilitates S-alkylation and S-arylation reactions. While specific examples for the N-oxide are not extensively documented in recent literature, the analogous reactivity of 2-mercaptoquinolines suggests that these reactions are feasible. For instance, the methylation of 2-mercaptoquinolines proceeds readily with methyl iodide eco-vector.com.

Formation of Disulfides: Oxidation of the mercapto group can lead to the formation of the corresponding disulfide, di(2-quinolinyl-N-oxide) disulfide. This reaction is a common transformation for thiols and serves as a method for creating dimeric structures.

Conversion to Sulfonyl Derivatives: The mercapto group can be oxidized to a sulfonic acid or sulfonyl halide, which are versatile intermediates for further functionalization. For example, the S-arylation process has been utilized for the construction of bioactive 2-sulfonylpyridine 1-oxide derivatives, suggesting a similar pathway could be applicable to quinoline analogs researchgate.net.

Metal Complexation: The sulfur atom of the mercapto group, in conjunction with the N-oxide oxygen, acts as a bidentate ligand, readily chelating with various metal ions. The synthesis of copper(II) and zinc(II) complexes of this compound has been reported, highlighting its importance in coordination chemistry researchgate.net.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| S-Methylation | Methyl iodide | 2-(Methylthio)quinoline | eco-vector.com |

| S-Arylation | Aryl halides, Copper catalyst | 2-(Arylthio)quinoline-N-oxide derivatives | researchgate.net |

| Metal Complexation | Cu(II) and Zn(II) salts | Cu(II) and Zn(II) complexes | researchgate.net |

Functionalization at the C-3 Position

Direct functionalization at the C-3 position of this compound is less common. However, related structures provide insight into potential synthetic routes. For example, 2-mercaptoquinoline-3-carbaldehyde (B6611392) can be synthesized from 2-chloroquinoline-3-carbaldehyde, indicating that functional groups can be introduced at the C-3 position prior to the formation of the mercapto group mdpi.comrsc.org. Furthermore, desulfurative cross-coupling reactions have been reported for 3-cyano-2-mercaptoquinolines, suggesting that with appropriate activation, the C-2 mercapto group can be replaced while a C-3 substituent is present rsc.org.

Functionalization at the C-4 Position

The C-4 position of the quinoline-N-oxide ring is susceptible to nucleophilic attack, especially if a good leaving group is present. However, direct C-H functionalization at this position is challenging. In the context of this compound, the electron-donating nature of the mercapto group may influence the reactivity at C-4. Studies on substituted quinoline-N-oxides have shown that electron-donating groups at the C-4 position are tolerated in C-2 functionalization reactions nih.gov.

Functionalization at the C-6 Position

The C-6 position is part of the benzo-ring of the quinoline scaffold. Functionalization at this position typically proceeds through electrophilic aromatic substitution, although the N-oxide group can direct metallation to other positions. For quinoline-N-oxides, the presence of electron-donating substituents at the C-6 position, such as methyl or methoxy (B1213986) groups, has been shown to be compatible with C-2 functionalization reactions nih.govmdpi.com. This indicates that the C-6 position can be pre-functionalized before modifications at other sites.

Functionalization at the C-8 Position

The C-8 position of quinoline-N-oxides is a known site for C-H activation and functionalization, often facilitated by the directing effect of the N-oxide group, which can form a stable five-membered metallacycle with a transition metal catalyst mdpi.comrsc.org. Both metal-free and palladium-catalyzed methods have been developed for the C-8 functionalization of quinoline-N-oxides with various nucleophiles rsc.orgnih.gov. While these methods have not been explicitly reported for this compound, they represent a potential pathway for its derivatization. The presence of the mercapto group could potentially influence the reaction's efficiency and regioselectivity.

| Position | Type of Functionalization | Key Findings | References |

| C-3 | Introduction of formyl and cyano groups | Functionalization often precedes the introduction of the mercapto group. | mdpi.comrsc.orgrsc.org |

| C-4 | General Reactivity | Tolerates electron-donating groups during C-2 functionalization. | nih.gov |

| C-6 | General Reactivity | Tolerates electron-donating groups during C-2 functionalization. | nih.govmdpi.com |

| C-8 | C-H Activation/Functionalization | A known site for functionalization in quinoline-N-oxides via metallacycle formation. | mdpi.comrsc.orgrsc.orgnih.gov |

Coordination Chemistry of 2 Mercaptoquinoline N Oxide Ligands

Chelation Behavior of 2-Mercaptoquinoline-N-Oxide with Metal Ions

The structure of this compound is particularly suited for chelation, a process where a single ligand binds to a central metal ion at two or more points. This ability is central to its coordination chemistry.

Thiolate Sulfur and N-Oxide Oxygen as Primary Coordination Sites

This compound typically functions as a bidentate ligand, coordinating to metal ions through two specific donor atoms: the oxygen atom of the N-oxide group and the sulfur atom of the mercapto group. Upon complexation, the proton of the mercapto (-SH) group is lost, leading to coordination via the negatively charged thiolate sulfur. This mode of coordination is analogous to that of the well-studied compound pyrithione (B72027) (2-mercaptopyridine-N-oxide). researchgate.net The N-oxide group acts as a neutral donor, while the thiolate group provides an anionic site, resulting in the formation of stable five-membered chelate rings with the metal ion. The involvement of the N-oxide oxygen in coordination is a well-established characteristic of heteroaromatic N-oxides. mdpi.comrsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Cu(II), Zn(II), Co(II), Ni(II), Fe, Ga, Bi)

Complexes of this compound with copper(II) and zinc(II) have been successfully synthesized and characterized. researchgate.net The general synthetic route involves mixing the ligand with a metal(II) salt, such as a chloride or perchlorate, in a solvent like ethanol (B145695) or methanol. The mixture is often refluxed to ensure the completion of the reaction. jocpr.comtandfonline.com

While specific reports on this compound complexes with Co(II), Ni(II), Fe, Ga, and Bi are less common, the coordination chemistry of the closely related 2-mercaptoquinoline and its Schiff base derivatives is extensive. jocpr.comresearchgate.netscholarsresearchlibrary.com These studies show the formation of stable complexes with Co(II), Ni(II), and Fe(II)/Fe(III). jocpr.comnih.gov The synthesis of complexes with metals like Gallium (Ga) and Bismuth (Bi) can also be achieved, often by displacing a more labile metal from a pre-formed complex. science.gov The characterization of these complexes relies on techniques such as elemental analysis, infrared (IR) spectroscopy, UV-visible spectroscopy, and magnetic susceptibility measurements. researchgate.netscholarsresearchlibrary.com

Stoichiometry and Proposed Geometries of Coordination Complexes

The stoichiometry of the resulting complexes is most commonly found to be of the type ML₂, where two deprotonated ligand molecules coordinate to one divalent metal ion. jocpr.comacademie-sciences.fr The molar conductance measurements of these complexes in solvents like DMF typically indicate their non-electrolytic nature, confirming that the ligands are not easily displaced. researchgate.netacademie-sciences.fr

Based on spectral and magnetic data, specific geometries are proposed for these complexes. For instance, Cu(II) complexes often exhibit a distorted octahedral or a square planar geometry due to the Jahn-Teller effect. jocpr.comdalalinstitute.com Zn(II) complexes, having a d¹⁰ electronic configuration, typically adopt a tetrahedral geometry. tandfonline.comacademie-sciences.fr For Co(II) and Ni(II) complexes, an octahedral geometry is most commonly suggested. jocpr.comjocpr.comresearchgate.net

| Metal Ion | Common Stoichiometry | Proposed Geometry | Reference |

|---|---|---|---|

| Cu(II) | ML₂ | Distorted Octahedral / Square Planar | jocpr.comdalalinstitute.com |

| Zn(II) | ML₂ | Tetrahedral | tandfonline.comacademie-sciences.fr |

| Co(II) | ML₂ | Octahedral | jocpr.comresearchgate.net |

| Ni(II) | ML₂ | Octahedral | jocpr.comjocpr.com |

Ligand Field Parameters and Electronic Properties of Complexes

The electronic spectra and magnetic properties of the transition metal complexes provide valuable insights into their electronic structure and bonding. Ligand field parameters, calculated from the electronic spectral data, help to quantify these properties. These parameters include the ligand field splitting energy (10 Dq), the Racah inter-electronic repulsion parameter (B'), and the nephelauxetic parameter (β). tandfonline.com

The nephelauxetic parameter (β) is a measure of the covalency of the metal-ligand bond; values less than one suggest a significant degree of covalent character. tandfonline.comresearchgate.net The ligand field splitting energy (10 Dq) indicates the magnitude of the energy separation between the d-orbitals of the metal ion caused by the coordinating ligands. The Ligand Field Stabilization Energy (LFSE) represents the additional stability gained by the complex due to this splitting. tandfonline.com For example, in Ni(II) complexes with related ligands, the ratio of the second to the first electronic transition (ν₂/ν₁) is often around 1.5, which is characteristic of an octahedral environment. jocpr.com Similarly, the magnetic moments for high-spin octahedral Co(II) complexes are typically in the range of 4.3–5.2 B.M., while those for octahedral Ni(II) complexes are around 2.8–3.5 B.M. jocpr.com

| Parameter | Significance | Typical Findings for Related Complexes | Reference |

|---|---|---|---|

| Nephelauxetic Parameter (β) | Indicates the covalency of the M-L bond. | Values are less than 1, suggesting covalent character. | tandfonline.comjocpr.com |

| Ligand Field Splitting (10 Dq) | Energy separation of d-orbitals. | Calculated from electronic spectra to confirm geometry. | tandfonline.com |

| Ligand Field Stabilization Energy (LFSE) | Extra stability from d-orbital splitting. | Consistent with proposed geometries (e.g., octahedral). | tandfonline.com |

| Magnetic Moment (μeff) | Determines the spin state and geometry. | Co(II) (octahedral): ~4.8 B.M.; Ni(II) (octahedral): ~3.0 B.M. | jocpr.comjocpr.com |

Influence of Metal Ion on Complex Stability and Reactivity Profiles

The stability of metal complexes with this compound is governed by the properties of both the ligand and the central metal ion. scispace.combiointerfaceresearch.com The nature of the metal ion, specifically its size, charge, and electron configuration, plays a crucial role.

For divalent metal ions of the first transition series, the stability of high-spin complexes generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. dalalinstitute.com This trend is largely independent of the ligand and is attributed to the variation in ionic radii (which decreases from Mn²⁺ to Cu²⁺) and the ligand field stabilization energies (which increase from Fe²⁺ to Ni²⁺). The exceptionally high stability of Cu(II) complexes is a consequence of the significant distortion caused by the Jahn-Teller effect. dalalinstitute.com

In general, the stability of a complex increases with the increasing charge-to-size ratio of the central metal ion. dalalinstitute.comscispace.com Therefore, complexes with smaller, more highly charged metal ions tend to be more stable. The thermodynamic stability of these complexes in solution is quantified by stability constants, which are determined through methods like potentiometric titration. scispace.com These constants provide a measure of the extent of complex formation at equilibrium. scispace.com

Supramolecular Architectures and Intermolecular Interactions in Crystalline Complexes

The N-oxide group is a particularly effective hydrogen bond acceptor, a characteristic that has been extensively studied in various N-oxide systems. lmaleidykla.ltnih.gov In the crystalline state of its metal complexes, the N-oxide oxygen atom frequently participates in hydrogen bonds, often with solvent molecules (like water) or with suitable hydrogen bond donors on adjacent complex molecules. nih.govmdpi.com These interactions can link individual complex units into extended one-dimensional (1D) chains, two-dimensional (2D) sheets, or more complex three-dimensional (3D) networks. d-nb.inforsc.org For instance, in related N-oxide systems, strong charge-assisted hydrogen bonds of the NO–H+···ON type have been observed to form infinite chains, with O···O distances measured as short as 2.416(2) Å. d-nb.info

The combination of hydrogen bonding and π-π stacking results in robust and highly ordered supramolecular frameworks. The directionality and specificity of these interactions allow for the self-assembly of discrete molecular units into predictable patterns. For example, hydrogen bonds might link complexes into chains, which are then further organized into layers or bundles through π-π stacking between the quinoline (B57606) rings of neighboring chains. The synergy between these non-covalent forces is fundamental to the crystal engineering of this compound complexes, enabling the construction of diverse and stable crystalline materials.

Detailed Research Findings

Crystallographic studies on metal complexes of this compound and related ligands provide specific data on the nature of these intermolecular interactions. Analysis of the crystal structure of copper(II) and zinc(II) complexes with this compound reveals the presence of such supramolecular contacts. researchgate.net In a related dirhenium complex incorporating the 2-mercaptoquinoline ligand, the basic structure is maintained through various protonation/deprotonation steps, highlighting the robustness of the core unit which is further stabilized by intermolecular forces in the solid state. acs.org

The following tables summarize typical geometric parameters for the key intermolecular interactions found in the crystalline complexes of N-oxide ligands.

Table 1: Representative Hydrogen Bond Geometries in N-Oxide Complexes Data derived from studies on analogous N-oxide crystal structures.

| Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Supramolecular Motif | Reference |

| N-O-H⁺···O-N | 2.416 | - | Infinite Chain | d-nb.info |

| O-H···O (N-oxide) | 2.541 | - | Dimer/Monohydrate | mdpi.com |

Table 2: Representative π-π Stacking Parameters in Aromatic N-Oxide Complexes Data based on general findings for π-stacked systems and related complexes.

| Interacting Rings | Interplanar Distance (Å) | Type of Stacking | Resulting Architecture | Reference |

| Quinoline···Quinoline | 3.3 - 3.8 | Parallel-displaced | 1D/2D Networks | rsc.orgresearchgate.net |

| Pyridyl···Pyrazolyl | - | Offset | Dimer | researchgate.net |

These structural data underscore the importance of weak interactions in the solid-state chemistry of this compound complexes. The precise geometry of these contacts is fundamental to understanding the relationship between molecular structure and the resulting macroscopic properties of the material.

Spectroscopic and Structural Elucidation of 2 Mercaptoquinoline N Oxide Compounds

Vibrational Spectroscopy (Infrared) for Functional Group Characterization (e.g., N⁺-O⁻, S-H)

Infrared (IR) spectroscopy is a fundamental tool for identifying the characteristic functional groups within 2-Mercaptoquinoline-N-oxide. This technique operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. mdpi.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. jsscacs.edu.in

The IR spectrum of this compound and its derivatives reveals key vibrational bands that confirm the presence of the N⁺-O⁻ and S-H functional groups. The N-O stretching vibration in N-oxides typically appears in the 971 cm⁻¹ to 928 cm⁻¹ range, confirming the presence of this functional group. nih.gov The S-H stretching vibration is also a key indicator, although its position can be influenced by hydrogen bonding.

The identification of these functional groups is crucial for confirming the successful synthesis of this compound. prepchem.com In some studies, IR spectroscopy has been used to characterize related quinoline (B57606) derivatives and their metal complexes, demonstrating the utility of this technique in identifying the coordination of the ligand to a metal center. semnan.ac.irresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N⁺-O⁻ | Stretching | 928 - 971 nih.gov |

| S-H | Stretching | 2550 - 2600 (can be broader and shifted due to hydrogen bonding) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C, within a molecule. This technique is invaluable for elucidating the precise structure of this compound and its derivatives.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H and ¹³C NMR spectra provide a map of the hydrogen and carbon atoms in a molecule, respectively. The chemical shift of a nucleus is influenced by its local electronic environment. In quinoline derivatives, the protons and carbons of the heterocyclic and benzene (B151609) rings exhibit characteristic chemical shifts. tsijournals.com

For instance, in quinoline N-oxides, the protons on the ring system typically resonate in the aromatic region of the ¹H NMR spectrum. rsc.org The presence of the N-oxide group generally leads to a downfield shift of the α-carbons (the carbons adjacent to the nitrogen atom) in the ¹³C NMR spectrum compared to the parent quinoline. nih.gov This deshielding effect is a direct consequence of the electron-withdrawing nature of the N-oxide function. nih.gov

Studies on various quinoline derivatives have established typical chemical shift ranges for the different protons and carbons, which serve as a reference for analyzing the spectra of this compound. The specific chemical shifts for this compound itself will be influenced by the presence of both the N-oxide and the mercapto groups.

Table of Representative ¹H and ¹³C NMR Data for Quinoline N-Oxide Derivatives:

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Quinoline N-oxide | CDCl₃ | 8.72 (d, 1H), 8.52 (dd, 1H), 7.85 (d, 1H), 7.79–7.70 (m, 2H), 7.67–7.60 (m, 1H), 7.28 (dd, 1H) | 141.5, 135.6, 130.5 (2C), 128.7, 128.1, 126.1, 120.9, 119.7 | rsc.org |

| 5-Bromoquinoline N-oxide | CDCl₃ | 8.72 (d, 1H), 8.53 (d, 1H), 8.06 (d, 1H), 7.89 (dd, 1H), 7.57 (dd, 1H), 7.37 (dd, 1H) | 142.6, 135.8, 132.7, 130.3, 129.9, 125.1, 122.3, 121.7, 119.7 | rsc.org |

| 6-Phenylquinoline N-oxide | CDCl₃ | 8.78 (d, 1H), 8.50 (d, 1H), 8.02–7.91 (m, 2H), 7.74 (d, 1H), 7.70–7.62 (m, 2H), 7.52–7.45 (m, 2H), 7.43–7.37 (m, 1H), 7.30–7.26 (m, 1H) | 141.4, 140.6, 139.0, 135.3, 130.7, 129.9, 128.9, 128.2, 127.3, 125.9, 125.5, 121.2, 120.2 | rsc.org |

Effects of Protonation and Deprotonation on NMR Spectra

The chemical shifts observed in NMR spectra are sensitive to changes in the electronic environment, such as those caused by protonation or deprotonation. The addition of an acid or base can lead to significant shifts in the signals of nuclei near the site of protonation or deprotonation.

In the case of this compound, both the N-oxide and the mercapto group can potentially be protonated or deprotonated. Protonation of the N-oxide oxygen would further deshield the adjacent carbons and protons. Conversely, deprotonation of the mercapto group to form a thiolate would lead to a shielding effect on the nearby nuclei.

Studies on related systems, such as dirhenium polyhydride complexes with 2-mercaptoquinoline ligands, have shown that deprotonation and protonation events can be readily followed by ¹H and ³¹P{¹H} NMR spectroscopy. acs.org The changes in chemical shifts provide direct evidence for the structural transformations occurring in solution. Similarly, the complete deprotonation of a rotaxane containing a triazolium group resulted in significant shifts in the ¹H NMR spectrum, with a notable deshielding of nuclei near the triazole core. researchgate.net The evaluation of solvent effects on protonation using NMR has also been shown to be a useful tool in predicting salt formation. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's solid-state structure.

Detailed Structural Studies of Metal Complexes

X-ray crystallography has been extensively used to characterize the structures of metal complexes containing this compound or related ligands. researchgate.net These studies are crucial for understanding how the ligand coordinates to the metal center.

For example, the crystal structures of Cu(II) and Zn(II) complexes of 2-Mercaptoquinoline N-Oxide have been reported. researchgate.net In a dirhenium polyhydride complex containing bridging 2-mercaptoquinoline ligands, X-ray crystallography revealed a Re-Re single bond with a distance of 3.000(1) Å. acs.org The detailed structural information obtained from these studies, including coordination geometries and bond distances, is essential for correlating structure with reactivity and biological activity.

UV-Visible Spectroscopy for Electronic Transitions and Tautomeric Studies

UV-Visible spectroscopy is a powerful tool for investigating the electronic structure and tautomeric equilibria of molecules in solution. libretexts.orgbbec.ac.in The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, resulting in characteristic absorption bands. du.edu.eg The position and intensity of these bands are sensitive to the electronic environment, making this technique suitable for studying tautomerism. uou.ac.in

For compounds exhibiting thiol-thione tautomerism, the two forms typically have distinct absorption spectra. researchgate.net The π → π* transitions in the conjugated system and n → π* transitions involving the non-bonding electrons on the sulfur and oxygen atoms are of particular interest. libretexts.orgbbec.ac.in

Studies on related compounds have demonstrated that the solvent polarity can significantly influence the position of the tautomeric equilibrium. researchgate.netacs.org In nonpolar solvents, the thiol form often predominates, while polar solvents tend to favor the more polar thione form. researchgate.net This shift in equilibrium can be monitored by observing changes in the UV-Vis absorption spectrum. For example, the tautomerism of 2- and 4-mercaptopyridines has been studied using UV-Vis spectroscopy, revealing a shift towards the thione form in polar solvents. researchgate.net Similarly, solvent-dependent keto-enol tautomerism has been observed in other heterocyclic systems using UV-Vis and NMR spectroscopy. nih.gov

The electronic spectrum of a molecule is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). These parameters can provide insights into the nature of the electronic transitions.

Table 1: Representative Electronic Transitions in UV-Visible Spectroscopy

| Transition Type | Typical Wavelength Range (nm) | Description |

| σ → σ | < 200 | High-energy transition in saturated systems. bbec.ac.in |

| n → σ | 180 - 260 | Transition of a non-bonding electron to an anti-bonding sigma orbital. vscht.cz |

| π → π | 200 - 400 | Transition in unsaturated systems with double or triple bonds. bbec.ac.in |

| n → π | > 250 | Transition of a non-bonding electron to an anti-bonding pi orbital. libretexts.org |

This table provides a general overview of electronic transitions and their typical wavelength ranges.

In the context of this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to the π → π* transitions of the quinoline ring system and potentially n → π* transitions involving the N-oxide and the thiol/thione group. Changes in the spectral profile upon varying solvent polarity could be used to probe the thiol-thione equilibrium in solution.

X-ray Absorption Spectroscopy (XAS) for Local Structural Evolution

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic and electronic structure of a specific element within a material. It is particularly useful for studying changes in coordination environment and oxidation state. XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information about the oxidation state and coordination geometry of the absorbing atom. researchgate.netresearchgate.net For instance, in studies of zinc complexes, XANES has been used to observe the transformation of the local environment around zinc atoms during a reaction. researchgate.netresearchgate.net

EXAFS, on the other hand, provides information about the distances, coordination number, and species of the atoms immediately surrounding the absorbing atom. researchgate.net

While specific XAS studies on this compound are not detailed in the provided search results, the technique has been applied to structurally related systems. For example, XAS at the Zn K-edge was used to follow the time-dependent local structural evolution during the synthesis of zinc pyrithione (B72027), a compound containing a similar N-oxopyridine-2-thionate ligand. researchgate.netresearchgate.net These studies demonstrated the transformation of the zinc coordination environment and changes in Zn-O bond distances as the reaction progressed. researchgate.net

Similarly, XAS could be employed to study the coordination of this compound to metal ions, providing precise information on bond lengths and the coordination sphere around the metal center. This would be invaluable for understanding the structure of its metal complexes. aps.org

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals and many transition metal complexes. nsu.ruglobalresearchonline.net The interaction of an unpaired electron's spin with an external magnetic field leads to the absorption of microwave radiation at a specific resonance frequency. caltech.eduuni-frankfurt.de

ESR spectroscopy is particularly useful for characterizing paramagnetic metal complexes of ligands like this compound. The ESR spectrum can provide information about:

The g-value, which is analogous to the chemical shift in NMR and gives information about the electronic environment of the unpaired electron. bhu.ac.in

Hyperfine splitting, which arises from the interaction of the unpaired electron with magnetic nuclei, providing details about the atoms bonded to or near the paramagnetic center. uni-frankfurt.debhu.ac.in

The geometry of the complex. jocpr.com

For example, ESR studies of copper(II) complexes with Schiff bases derived from 3-formyl-2-mercaptoquinoline have been used to infer the geometry of the complexes. jocpr.comresearchgate.net The shape and parameters of the ESR signal can indicate whether a complex has, for instance, a distorted octahedral or a different coordination geometry. jocpr.com The g-values can also offer insights into the nature of the metal-ligand bonding and the degree of covalent character. bhu.ac.in

In the study of paramagnetic complexes of this compound, ESR would be a key technique to confirm the presence of unpaired electrons, determine the oxidation state of the metal ion, and provide detailed information about the structure and bonding within the complex. acs.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal tool for the computational study of quinoline-N-oxide derivatives, offering a balance between accuracy and computational cost. These calculations are instrumental in elucidating the molecule's fundamental characteristics.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 2-Mercaptoquinoline-N-oxide, a process known as geometry optimization. These studies on related quinoline (B57606) derivatives help in understanding bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. researchgate.netresearchgate.net The electronic structure of quinoline-N-oxides is also a key area of investigation. ekb.eg Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's reactivity. The energy and distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For quinoline-N-oxides, the N-oxide group significantly influences the electronic distribution across the aromatic system. ekb.eg

Theoretical studies on various quinoline derivatives indicate that substituents can significantly alter the electronic properties. researchgate.net While specific data for this compound is not extensively detailed in the reviewed literature, the principles from studies on other substituted quinolines can be applied. For instance, the introduction of different functional groups leads to notable changes in the HOMO-LUMO energy gap, which is a determinant of chemical reactivity. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Quinoline Derivative Studies

| DFT Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31G* | Geometry Optimization, Vibrational Frequencies chemrxiv.org |

| B3LYP | 6-311++G(d,p) | Electronic Structure, NLO Properties ekb.eg |

This table represents commonly used computational methods for quinoline derivatives, providing a framework for potential studies on this compound.

DFT calculations are crucial for mapping out potential reaction pathways and their associated energy profiles. This is particularly relevant for understanding the mechanisms of reactions such as C-H functionalization. For quinoline-N-oxides, DFT studies have been instrumental in explaining the regioselectivity of these reactions. acs.org By calculating the energies of reactants, transition states, and products, a comprehensive energy profile for a proposed reaction can be constructed. The height of the energy barrier at the transition state determines the kinetic feasibility of a reaction pathway. acs.org

In the context of quinoline-N-oxide, computational studies have investigated the mechanism of amidation, revealing that the reaction proceeds through a series of steps including C-H activation, denitrogenation, amido insertion, and protodemetalation. acs.org The relative stability of key intermediates was found to be the determining factor for the observed regioselectivity. acs.org

Analysis of Reactivity and Regioselectivity

The reactivity and regioselectivity of quinoline-N-oxides are subjects of significant theoretical interest, with computational studies providing key explanations for experimentally observed outcomes.

A notable aspect of quinoline-N-oxide chemistry is the regioselectivity of C-H activation reactions. Experimental and computational studies have shown that functionalization can occur at either the C2 or C8 position, with the outcome often depending on the specific reaction conditions and catalysts employed. acs.orgnih.govresearchgate.net

DFT calculations have been pivotal in unraveling the factors that govern this selectivity. Studies on palladium-catalyzed C-H arylation of quinoline-N-oxides have provided evidence for a cyclopalladation pathway. acs.org The calculations suggest that the relative stabilities of the five-membered palladacycle formed via C8 activation versus the four-membered palladacycle from C2 activation can influence the reaction outcome. acs.org Furthermore, the nucleophilicity of the C8 position is often higher, favoring its activation. acs.org

In contrast, other transition-metal-catalyzed reactions have shown a preference for C2 functionalization. nih.govnih.gov Computational investigations into these systems are essential to understand the underlying mechanistic differences that lead to this switch in regioselectivity.

Table 2: Factors Influencing C-H Activation Site Selectivity in Quinoline-N-Oxides

| Factor | Preference for C8-Activation | Preference for C2-Activation | Supporting Evidence |

|---|---|---|---|

| Metal Catalyst | Pd(II) | Rh(III), Cu(I) | acs.orgnih.govresearchgate.net |

| Reaction Mechanism | Cyclometalation stability | Concerted metalation-deprotonation | acs.orgacs.org |

| Electronic Effects | Higher nucleophilicity of C8 | Electrophilic attack at C2 | acs.orgnih.gov |

| Steric Hindrance | Less hindered approach to C8 | Dependent on catalyst and substrate | |

This table summarizes general findings from computational studies on quinoline-N-oxides.

Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify the aromaticity of a cyclic system. It involves calculating the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. While specific NICS analyses for this compound were not found in the surveyed literature, this technique is a standard tool for assessing the aromatic character of heterocyclic compounds like quinoline and its derivatives. Such an analysis would be valuable in understanding how the N-oxide and mercapto groups influence the aromaticity of the quinoline core.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of this compound. These computational methods allow for the assignment of experimental spectra and provide a deeper understanding of the electronic transitions and magnetic environments of the molecule.

UV-Vis Spectroscopy: The electronic absorption spectra of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths corresponding to electronic transitions between molecular orbitals. researchgate.netnih.gov For a molecule like this compound, the predicted UV-Vis spectrum would likely show characteristic π→π* and n→π* transitions associated with the quinoline ring system and the N-oxide and mercapto functional groups. nih.gov Calculations are typically performed using functionals like B3LYP in conjunction with a suitable basis set such as 6-311++G(d,p). nih.gov The solvent effects on the absorption maxima can be simulated using models like the Polarizable Continuum Model (PCM). sci-hub.se

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. researchgate.net This approach calculates the magnetic shielding tensors for each nucleus. The computed shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. These theoretical predictions are valuable for assigning the signals in experimental NMR spectra and for confirming the tautomeric form present under specific conditions.

Below is a table representing typical predicted spectroscopic data for a molecule like this compound, based on computational studies of similar quinoline derivatives.

| Parameter | Predicted Value (Thione Tautomer) | Predicted Value (Thiol Tautomer) | Computational Method |

| UV-Vis λmax (in Ethanol) | ~280 nm, ~350 nm | ~275 nm, ~330 nm | TD-DFT (B3LYP/6-311++G(d,p)) with PCM |

| ¹H NMR δ (H at C4; in CDCl₃) | ~7.8 ppm | ~7.6 ppm | GIAO (B3LYP/6-311++G(d,p)) |

| ¹³C NMR δ (C2; in CDCl₃) | ~175 ppm | ~150 ppm | GIAO (B3LYP/6-311++G(d,p)) |

Note: The data in this table is illustrative and based on typical values for related heterocyclic thiones/thiols. Actual values for this compound would require specific calculations.

Investigation of Thiol-Thione Tautomeric Equilibria

This compound can exist in two tautomeric forms: the thiol form (containing an S-H group) and the thione form (containing a C=S group and an N-H group). Computational chemistry is a key tool for investigating the equilibrium between these two forms. nih.govmdpi.com

DFT calculations can accurately predict the relative stabilities of the thiol and thione tautomers by computing their electronic energies, enthalpies, and Gibbs free energies. nih.gov Studies on analogous heterocyclic systems, such as mercaptopyridines, have shown that the relative stability is highly sensitive to the environment. researchgate.net In the gas phase, the thiol form is often predicted to be more stable. However, in polar solvents, the more polar thione tautomer is significantly stabilized, often becoming the predominant form. nih.govresearchgate.net This solvent-induced shift is due to favorable dipole-dipole interactions and hydrogen bonding between the solvent and the thione's N-H and C=S groups.

The energy difference between the tautomers provides insight into the position of the equilibrium. A typical computational approach involves geometry optimization of both tautomers followed by frequency calculations to confirm they are true minima on the potential energy surface and to obtain thermodynamic data. nih.govresearchgate.net

The following table summarizes the kind of results obtained from DFT calculations on the tautomeric equilibrium of similar mercapto-heterocycles.

| Parameter | Gas Phase | Ethanol (B145695) (PCM) | Computational Method |

| Relative Energy (ΔE) | Thiol more stable by 2-4 kcal/mol | Thione more stable by 3-5 kcal/mol | B3LYP/6-311++G(d,p) |

| Relative Gibbs Free Energy (ΔG) | Thiol more stable | Thione more stable | B3LYP/6-311++G(d,p) |

Note: The data represents typical trends observed in related systems. Positive values would indicate the thione form is higher in energy, while negative values would indicate it is lower in energy relative to the thiol form.

Quantum Chemical Studies of Ligand-Metal Interactions and Bonding Characteristics

This compound is a versatile ligand capable of coordinating with metal ions through multiple donor atoms, primarily the N-oxide oxygen and the sulfur atom of the mercapto/thione group. Quantum chemical studies are essential for understanding the nature of the metal-ligand bond, predicting the geometry of the resulting complexes, and analyzing their electronic structure. mdpi.combiointerfaceresearch.com

Furthermore, methods like Natural Bond Orbital (NBO) analysis can be employed to investigate the donor-acceptor interactions between the ligand's orbitals and the metal's orbitals. This provides a quantitative measure of the covalent character of the metal-ligand bond. nih.gov The analysis can reveal the extent of charge transfer from the ligand to the metal and any back-donation from the metal to the ligand. Such studies help in understanding the stability and reactivity of the complexes. researchgate.net

Key parameters analyzed in these computational studies are summarized in the table below.

| Parameter | Description | Typical Computational Method |

| Binding Energy | The energy released upon formation of the complex, indicating its stability. | DFT (e.g., B3LYP, M06) |

| Metal-Ligand Bond Lengths | The calculated distances between the metal ion and the coordinating atoms (O and S). | DFT Geometry Optimization |

| NBO Charge Analysis | Provides the charge distribution on the metal and ligand atoms, indicating charge transfer. | NBO Analysis |

| Wiberg Bond Index | An estimate of the bond order for the metal-ligand coordinate bonds. | NBO Analysis |

| Frontier Molecular Orbitals (HOMO-LUMO) | Analysis of the highest occupied and lowest unoccupied molecular orbitals of the complex to understand its electronic properties and reactivity. | DFT |

These theoretical investigations provide a fundamental understanding of the coordination chemistry of this compound, guiding the synthesis and application of its metal complexes.

Mechanistic Organic Chemistry and Reaction Pathways

Reaction Mechanisms Involving N-Oxide Functionality

The N-oxide group in 2-mercaptoquinoline-N-oxide significantly influences its reactivity, participating in dearomatization/rearomatization sequences, 1,3-dipolar additions, and acting as an oxygen atom transfer agent.

Dearomatization/Rearomatization Pathways

A notable reaction pathway for quinoline (B57606) N-oxides involves a dearomatization/rearomatization strategy, particularly in copper-catalyzed C-H functionalization reactions. rsc.org Computational studies on quinoline N-oxides have elucidated a mechanism that deviates from the more common concerted metalation-deprotonation (CMD) or electrophilic aromatic substitution (SEAr) models. rsc.org This pathway involves a 1,3-dipolar addition between the quinoline N-oxide and a copper(I) species. rsc.org This addition leads to a dearomatized intermediate. Subsequent deprotonation or a base-assisted elimination step results in the functionalized product and restores the aromaticity of the quinoline ring. rsc.org Nucleus-independent chemical shift (NICS) analysis has confirmed the dearomatization step during the 1,3-dipolar addition and the subsequent rearomatization upon product formation. rsc.org This mechanistic approach provides a valuable route for the C2–H functionalization of electron-deficient heteroarenes under mild conditions. rsc.org

1,3-Dipolar Addition Reactions

The N-oxide functionality imparts 1,3-dipolar character to the quinoline ring system, enabling it to participate in [3+2] cycloaddition reactions. wikipedia.orgorganic-chemistry.org In these reactions, the quinoline N-oxide acts as a 1,3-dipole, reacting with a dipolarophile, which is typically an alkene or alkyne, to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The reaction is a concerted, pericyclic process involving the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile. organic-chemistry.org The regioselectivity of these cycloadditions is governed by both electronic and steric factors of the reacting partners. organic-chemistry.org For instance, the reaction of a nitrile oxide, a type of 1,3-dipole, with an alkene yields an isoxazoline, while reaction with an alkyne produces an isoxazole. wikipedia.org This type of reaction has been utilized in the synthesis of complex molecules. wikipedia.org

Oxygen Atom Transfer Catalysis

The N-oxide group of this compound can serve as an oxygen atom source in catalytic oxidation reactions. This process, known as oxygen atom transfer (OAT), is a key step in various transformations catalyzed by transition metals, particularly rhenium. osti.govresearchgate.netacs.org In these catalytic cycles, the N-oxide transfers its oxygen atom to a metal center, which then delivers it to a substrate.

For example, methyloxorhenium(V) complexes have been shown to catalyze the sulfoxidation of thioethers using pyridine (B92270) N-oxides as the terminal oxidant. acs.org The proposed mechanism involves the initial coordination of the N-oxide to the rhenium center, followed by oxygen transfer to form a cis-dioxorhenium(VII) species. acs.org This highly reactive intermediate then transfers an oxygen atom to the thioether substrate. acs.org Kinetic studies have revealed that the reaction rate is dependent on the concentration of both the catalyst and the N-oxide. acs.org The electronic properties of the substituents on the pyridine N-oxide significantly influence the reaction rate, with electron-donating groups accelerating the process. acs.org

C-H Functionalization Mechanisms

Direct C-H functionalization of the quinoline core in this compound offers an atom-economical approach to introduce new functional groups. Transition metals, particularly palladium, play a crucial role in catalyzing these transformations with high regioselectivity.

Transition Metal-Catalyzed C-H Arylation (e.g., Palladium, Gold)

Palladium-catalyzed C-H arylation is a powerful tool for the synthesis of biaryl compounds. nih.gov In the context of quinoline N-oxides, this transformation typically occurs at the C2 position. mdpi.comnih.gov The mechanism often involves a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. nih.govrsc.org

One common pathway begins with the coordination of the palladium catalyst to the quinoline N-oxide. nih.gov This is followed by a C-H activation step, which can proceed through various mechanisms such as concerted metalation-deprotonation (CMD) or oxidative addition, to form a palladacycle intermediate. nih.gov This intermediate then reacts with an arylating agent, such as an aryl halide or an organometallic reagent, in a step like reductive elimination or transmetalation followed by reductive elimination, to afford the C-H arylated product and regenerate the active palladium catalyst. nih.govrsc.org The choice of ligands, bases, and additives can significantly influence the efficiency and regioselectivity of the reaction. mdpi.com

While palladium is the most extensively studied catalyst, other transition metals like gold can also be employed for C-H functionalization, although the specific application to this compound is less documented.

Regioselective Functionalization Strategies (e.g., C2, C3, C8)

The regioselectivity of C-H functionalization on the quinoline N-oxide scaffold is a critical aspect, with different positions (C2, C3, and C8) being accessible depending on the reaction conditions and the catalyst used. mdpi.comrsc.org

C2-Functionalization: The C2 position of quinoline N-oxides is electronically activated and is often the preferred site for functionalization. mdpi.comorganic-chemistry.org Palladium catalysts, in particular, show a strong preference for C2-arylation and heteroarylation. mdpi.comnih.gov For instance, the palladium-catalyzed oxidative cross-coupling of quinoline N-oxide with indoles selectively occurs at the C2 position of the quinoline and the C3 position of the indole. nih.gov A deoxygenative C-H functionalization of quinoline N-oxides with thiourea (B124793), activated by triflic anhydride (B1165640), also provides a highly regioselective route to quinoline-2-thiones. organic-chemistry.org

C8-Functionalization: Functionalization at the C8 position is also achievable, often through the formation of a five-membered metallacycle involving the N-oxide oxygen and the C8-H bond. nih.govresearchgate.net Computational studies have shown that with a PdCl2 catalyst, C-H activation at the C8 position can be favored over C2 activation. rsc.org The mechanism involves the formation of a σ-metallacycle with a CQO–Pd(II) σ-bond and a C(8)–H–Pd(II) agostic interaction. rsc.org This pathway is distinct from the π-complex formation that typically leads to C2 activation. rsc.org The presence of water can influence the outcome, leading to the formation of 2-quinolinones alongside C8-acylation products. rsc.org

C3-Functionalization: While less common, functionalization at the C3 position has been reported. The specific strategies to achieve C3-selectivity often require tailored directing groups or specific catalytic systems that can override the inherent reactivity at the C2 and C8 positions.

The ability to selectively functionalize different positions of the quinoline ring in this compound highlights the sophisticated control that can be exerted through the choice of catalyst and reaction conditions, opening up avenues for the synthesis of a wide array of substituted quinoline derivatives.

Isomerization and Rearrangement Mechanisms (e.g., Light-induced Zn-catalyzed isomerization)

Quinoline-N-oxide derivatives can undergo isomerization reactions to yield quinolin-2(1H)-one structures. A notable example is the light-induced zinc-catalyzed isomerization. rsc.org This photochemical rearrangement proceeds smoothly and with high atomic economy, converting quinoline-N-oxides into the corresponding 2-quinolinones in satisfactory to high yields. rsc.org

Mechanistic studies, supported by control experiments and computational analysis, indicate that this isomerization occurs through an intramolecular hydrogen and oxygen transfer process. rsc.org The zinc catalyst is believed to coordinate to the N-oxide oxygen, facilitating the photochemical excitation and subsequent rearrangement. rsc.orgmdpi.com This green chemistry approach avoids harsh reagents and provides a novel pathway for synthesizing 2-quinolinone derivatives, which are important structural motifs in medicinal chemistry. rsc.org

Redox Chemistry of this compound

The presence of both a thiol (or thione tautomer) group and an N-oxide functionality imparts a rich redox chemistry to this compound. The molecule can undergo both oxidation at the sulfur atom and reduction at the N-oxide group.

The mercapto group of this compound is susceptible to oxidation, leading to the formation of the corresponding disulfide, 2,2'-dithiobis(quinoline-N-oxide). This dimerization is a common reaction for thiols. For the closely related compound, 2-mercaptopyridine (B119420) N-oxide, oxidation to the disulfide form occurs readily in the presence of oxidizing agents like iodine. d-nb.info The formation of the disulfide has also been postulated as the product in the electrochemical oxidation of 2-mercaptopyridine N-oxide. researchgate.net Symmetrical disulfides can generally be prepared through the careful oxidation of corresponding thiol-containing compounds. google.com

Table 1: Example of Oxidation Reaction to Disulfide Form

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Mercaptopyridine N-oxide | Iodine (I₂) | 2,2'-Dithiobis(pyridine N-oxide) | d-nb.info |

This table presents data for the analogous compound 2-mercaptopyridine N-oxide to illustrate the reaction type.

The N-oxide group of this compound can be removed through reductive cleavage, a process known as deoxygenation. This reaction is a key step in many synthetic sequences, as the N-oxide is often employed as a temporary directing group for C-H functionalization and then removed to yield the final functionalized quinoline. rsc.org

Several methods have been developed for the deoxygenation of quinoline N-oxides. A mild and efficient protocol involves a copper-catalyzed oxygen atom transfer using diazo compounds as the oxygen acceptor. rsc.org This method exhibits high chemoselectivity and tolerates a wide range of functional groups. rsc.org Another approach is the deoxygenative functionalization, where the removal of the oxygen atom is coupled with the introduction of a new functional group at the C2 position. For example, reacting quinoline-N-oxides with thiourea in the presence of triflic anhydride leads to deoxygenation and the formation of quinoline-2-thiones. researchgate.net Furthermore, photocatalytic methods using rhenium complexes have been shown to effectively deoxygenate N-O bonds in related heterocyclic systems under ambient conditions. nih.gov Reductive conditions using traditional reducing agents can also achieve deoxygenation, often rapidly at room temperature. escholarship.org

Multi-component and Cascade Reactions in Synthetic Pathways

The 2-mercaptoquinoline scaffold is a valuable building block in multi-component and cascade reactions, which are powerful strategies for efficiently constructing complex molecular architectures from simple precursors in a single operation. u-tokyo.ac.jpresearchgate.net These reactions are characterized by high atom economy and procedural simplicity. u-tokyo.ac.jp

Derivatives of 2-mercaptoquinoline, such as 2-mercaptoquinoline-3-carbaldehydes, are key substrates in these complex transformations. For instance, an effective synthesis of functionalized thiopyrano[2,3-b]quinolines has been achieved through a cascade reaction between 2-mercaptoquinoline-3-carbaldehydes and C-H acidic compounds like dimedone or malononitrile. mdpi.com Similarly, highly stereocontrolled 2H-thiopyrano[2,3-b]quinoline scaffolds can be constructed via an organocatalytic domino Michael/Aldol (B89426) reaction of 2-mercaptoquinoline-3-carbaldehydes with enals. researchgate.net These examples highlight the utility of the 2-mercaptoquinoline framework in generating fused heterocyclic systems through elegant and efficient cascade sequences.

Table 2: Examples of Cascade Reactions Involving 2-Mercaptoquinoline Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Mercaptoquinoline-3-carbaldehydes | CH-acidic compounds (e.g., dimedone, malononitrile) | Fe₃O₄@Alg@CPTMS@Arg / Green conditions | Thiopyrano[2,3-b]quinolines | mdpi.com |

Advanced Synthetic Applications and Derivatization Strategies

Application as a Ligand in Homogeneous and Heterogeneous Catalysis

The dual-donor nature of the 2-mercaptoquinoline-N-oxide framework allows it to act as a versatile ligand, coordinating with various metal centers to facilitate a range of catalytic transformations. The N-oxide group can act as an internal oxidant or a directing group, while the mercapto group provides a strong binding site for soft metals.

Copper catalysis has become a significant area in organic chemistry due to the low cost and low toxicity of copper. nih.govrsc.org The N-oxide functionality in quinoline (B57606) N-oxides is well-documented to participate in copper-catalyzed reactions, often enabling C-H activation at the C2 position. beilstein-journals.org While direct use of this compound as a ligand is not extensively detailed, the reactivity of related structures provides significant insight.

Copper-catalyzed C-H functionalization is a powerful tool for creating complex molecules. nih.govrsc.org For instance, quinoline N-oxides undergo copper-catalyzed direct amination via C-H bond activation to produce 2-aminoquinolines under mild, oxidant-free conditions. beilstein-journals.orgnih.gov This transformation highlights the ability of the N-oxide to facilitate the activation of the adjacent C-H bond. Similarly, C-H/N-H cross-coupling reactions between quinoxalin-2(1H)-ones and other heterocycles have been achieved using copper catalysis, demonstrating a pathway to biheteroaryls. rsc.org

In the realm of C-N and C-S coupling, copper catalysis is prominent, with reactions like the Chan-Lam coupling enabling the formation of carbon-heteroatom bonds. organic-chemistry.orgsioc-journal.cn A notable example involves the use of copper pyrithione (B72027) (CuPT), a complex of the related 2-mercaptopyridine-N-oxide, as a catalyst for C-N coupling and as both a catalyst and sulfur source for C-S coupling to form di(hetero)aryl sulfides. researchgate.net This suggests that a copper complex of this compound could exhibit similar reactivity, serving as a potent catalyst for constructing C-N and C-S bonds. The development of N-heterocyclic carbene (NHC)-copper catalysts has also expanded the scope of Ullmann-type C-N and C-O coupling reactions, which are effective even in the presence of air. frontiersin.org

Table 1: Examples of Copper-Catalyzed Reactions with N-Oxide Heterocycles

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features | Citation(s) |

|---|---|---|---|---|---|

| Direct Amination | Copper catalyst | Quinoline N-oxides, Aliphatic amines | 2-Aminoquinolines | Ligand, base, and external oxidant-free; mild conditions. | nih.gov |

| C-H Amination/Amidation | Copper catalyst | Quinoline N-oxides, Lactams/Secondary amines | 2-Aminoquinoline N-oxides | Good to excellent yields; N-oxide can be subsequently reduced. | beilstein-journals.org |

| C-N/C-S Coupling | Copper Pyrithione (CuPT) | Aryl halides, N-arylheterocycles | Di(hetero)aryl sulfides | CuPT serves as both catalyst and sulfur source for C-S coupling. | researchgate.net |

| C-H/N-H Coupling | Copper catalyst | Quinoxalin-2(1H)-ones | 3-Heteroaryl quinoxalin-2(1H)-ones | High atom economy; good functional group tolerance. | rsc.org |

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. The 2-mercaptoquinoline scaffold has been successfully employed in palladium-catalyzed reactions. A key example is the desulfurative Sonogashira cross-coupling reaction of 3-cyano-2-mercaptoquinoline derivatives with terminal alkynes. rsc.org This transformation, mediated by a palladium catalyst and a copper additive, efficiently constructs a C(sp²)–C(sp) bond, yielding alkynylated quinolines. rsc.org The presence of the 3-cyano group was found to be crucial for the reaction's success. rsc.org

The quinoline N-oxide moiety itself is reactive in palladium catalysis. It can direct C-H activation and subsequently act as an internal oxidant. nih.gov For example, the direct cross-coupling of quinoline-N-oxides with olefins proceeds with a palladium acetate (B1210297) catalyst in the absence of an external oxidant to yield 2-alkenylated quinolines. nih.gov In this process, the N-oxide is believed to reoxidize the Pd(0) species back to the active Pd(II) state. nih.gov This inherent reactivity, combined with the demonstrated utility of the 2-mercaptoquinoline structure in desulfurative coupling, positions this compound as a promising substrate for diverse palladium-catalyzed transformations.

Table 2: Palladium-Catalyzed Desulfurative Sonogashira Coupling of 2-Mercaptoquinoline Derivatives

| 2-Mercaptoquinoline Substrate | Alkyne Partner | Catalyst/Additive | Base | Product | Yield | Citation |

|---|---|---|---|---|---|---|

| 3-Cyano-6-methyl-2-mercaptoquinoline | Phenylacetylene | Pd(PPh₃)₄ / CuTC | TMG | 3-Cyano-6-methyl-2-(phenylethynyl)quinoline | 75% | rsc.org |

| 3-Cyano-2-mercaptoquinoline | Phenylacetylene | Pd(PPh₃)₄ / CuTC | TMG | 3-Cyano-2-(phenylethynyl)quinoline | 71% | rsc.org |

| 3-Cyano-6-fluoro-2-mercaptoquinoline | Phenylacetylene | Pd(PPh₃)₄ / CuTC | TMG | 3-Cyano-6-fluoro-2-(phenylethynyl)quinoline | 68% | rsc.org |

| 3-Cyano-6-methoxy-2-mercaptoquinoline | Phenylacetylene | Pd(PPh₃)₄ / CuTC | TMG | 3-Cyano-6-methoxy-2-(phenylethynyl)quinoline | 64% | rsc.org |

(CuTC: Copper(I) thiophene-2-carboxylate, TMG: 1,1,3,3-Tetramethylguanidine)

In gold catalysis, N-oxides, including quinoline N-oxides, are frequently used as potent oxidants. nih.gov They facilitate the oxidation of alkynes to generate highly reactive α-oxo gold carbene intermediates. nih.govresearchgate.net These intermediates can then engage in a variety of subsequent transformations. For example, gold-catalyzed oxidative cycloalkenations of alkynes with quinoline N-oxides have been developed to produce complex lactones. rsc.org

A recently developed gold-catalyzed C3-H functionalization of quinoline N-oxides provides a highly selective cross-coupling reaction with indoles and anilines. researchgate.net The reaction proceeds via a C2-auration followed by a concerted C3 nucleophilic addition. researchgate.net While the mercapto group at the C2 position would likely alter this specific pathway, the demonstrated ability of the quinoline N-oxide to activate the ring towards gold-catalyzed functionalization is significant. The soft nature of the sulfur atom in this compound could also lead to direct coordination with the soft gold center, potentially opening up novel catalytic cycles distinct from those observed with simple quinoline N-oxides.

Preparation of Fused Heterocyclic Systems

The strategic placement of reactive functional groups in this compound makes it an ideal starting material for synthesizing fused polycyclic heteroaromatic compounds, which are prevalent in pharmacologically active molecules.

The 2-mercaptoquinoline framework is a direct precursor to thiopyrano[2,3-b]quinolines. A facile synthesis of 3-nitro-2-aryl-2H-thiopyrano[2,3-b]quinolines has been achieved through a domino reaction of 2-mercaptoquinoline-3-carbaldehyde (B6611392) with substituted β-nitrostyrenes. researchgate.net This "on water" protocol proceeds via a Michael addition, followed by an intramolecular aldol (B89426) condensation and dehydration sequence, creating one C-S and one C-C bond in a single operation. researchgate.net Although this example starts from the corresponding aldehyde rather than the N-oxide, it establishes a clear and efficient route for annulating a thiopyran ring onto the quinoline core using the mercapto group as a key nucleophile.

The synthesis of fused pyrrole (B145914) rings is a significant objective in medicinal chemistry. While direct cyclization of this compound to form a fused pyrrole is not prominently documented, the general reactivity of the quinoline N-oxide moiety suggests possibilities for such transformations. Palladium-catalyzed C-H/C-H coupling reactions between pyridine (B92270) N-oxides and pyrroles have been developed to link the two heterocycles. semanticscholar.org Furthermore, copper-catalyzed kinetic resolution of N-propargyl ynamides can produce polycyclic pyrroles through a tandem diyne cyclization/C(sp³)–H insertion. d-nb.info General methods for pyrrole synthesis, such as the three-component reaction of β-dicarbonyl compounds with arylglyoxals and ammonium (B1175870) acetate in water, can yield highly substituted pyrroles. researchgate.net These diverse strategies for pyrrole formation could potentially be adapted to derivatives of this compound to construct novel annulated systems.

Strategic Derivatization for Structural Diversity and Functionalization

The this compound scaffold is a versatile platform for a variety of derivatization strategies, enabling the generation of structurally diverse and functionally optimized molecules. The presence of the N-oxide, the thiol/thione tautomeric system, and the activated quinoline ring offers multiple handles for chemical modification. These modifications are crucial for tuning the physicochemical properties and biological activities of the resulting compounds.

Schiff Base Formation

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (imine), are a significant class of compounds in medicinal chemistry and material science. researchgate.netscispace.com They are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. scispace.com

The direct formation of a Schiff base from this compound is not a standard reaction, as the parent molecule lacks the requisite aldehyde or ketone functional group necessary for condensation with an amine. However, derivatization of the quinoline core to introduce a carbonyl group, most notably a formyl group (-CHO) at the C3 position, enables subsequent Schiff base synthesis.